Scaffold Purity and Identity Verification for Methyl[phenyl(4H-1,2,4-triazol-3-yl)methyl]amine Procurement
The commercially available methyl[phenyl(4H-1,2,4-triazol-3-yl)methyl]amine is specified at a minimum purity of 95% . In contrast, a structurally related analog, (5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methylamine, is also commercially offered with a similar 95% purity specification . This establishes a comparable baseline for initial scaffold quality, ensuring that observed differences in downstream biological assays are attributable to intrinsic molecular properties rather than variations in starting material purity.
| Evidence Dimension | Commercial Purity Specification |
|---|---|
| Target Compound Data | ≥95% |
| Comparator Or Baseline | (5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methylamine (≥95%) |
| Quantified Difference | 0% (equivalent baseline purity) |
| Conditions | Vendor technical datasheets; analytical method not specified |
Why This Matters
A verified and comparable purity specification across analogs ensures that procurement decisions are based on chemical identity and intended biological function, not on inconsistent material quality.
